molecular formula C13H24N4O B2972532 3-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1856032-65-9

3-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2972532
CAS RN: 1856032-65-9
M. Wt: 252.362
InChI Key: YJQFBJHUYNYQOP-UHFFFAOYSA-N
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Description

3-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound with the following structural formula: . It belongs to the pyrazole family, which is known for its diverse pharmacological effects and applications in medicinal chemistry, drug discovery, and agrochemistry .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. For instance, one method to synthesize 3-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-5-carboxamide could be through the condensation of 1,3-dimethyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide (analogues 9a–v) . The exact synthetic route would depend on the specific starting materials and conditions used.


Molecular Structure Analysis

The molecular structure of 3-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-5-carboxamide consists of a pyrazole ring with an amino group at position 3, a diisobutyl group, and a methyl group. The phenyl thiazole moiety is also present in the structure .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including tautomerism and prototropy. Investigating its reactivity and understanding structure/reactivity relationships is crucial for designing synthetic methods and predicting biological activities .

properties

IUPAC Name

5-amino-2-methyl-N,N-bis(2-methylpropyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O/c1-9(2)7-17(8-10(3)4)13(18)11-6-12(14)15-16(11)5/h6,9-10H,7-8H2,1-5H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQFBJHUYNYQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C1=CC(=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-5-carboxamide

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